N-(sec-butyl)-2,4,5-trimethylbenzenesulfonamide
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Overview
Description
N-(sec-butyl)-2,4,5-trimethylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a benzene ring substituted with three methyl groups and a secondary butyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(sec-butyl)-2,4,5-trimethylbenzenesulfonamide typically involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with sec-butylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,4,5-Trimethylbenzenesulfonyl chloride+sec-butylamine→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(sec-butyl)-2,4,5-trimethylbenzenesulfonamide can undergo oxidation reactions, particularly at the secondary butyl group, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry: N-(sec-butyl)-2,4,5-trimethylbenzenesulfonamide is used as a building block in organic synthesis, particularly in the preparation of more complex sulfonamide derivatives.
Biology: In biological research, this compound can be used to study the effects of sulfonamides on various biological pathways and their potential as enzyme inhibitors.
Medicine: Sulfonamides, including this compound, are investigated for their potential antibacterial properties and their role in the development of new antibiotics.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(sec-butyl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
- N-(sec-butyl)-benzenesulfonamide
- N-(sec-butyl)-2,4-dimethylbenzenesulfonamide
- N-(sec-butyl)-2,5-dimethylbenzenesulfonamide
Comparison: N-(sec-butyl)-2,4,5-trimethylbenzenesulfonamide is unique due to the presence of three methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, the additional methyl groups can provide steric hindrance and electronic effects that may enhance its specificity and potency as an enzyme inhibitor.
Properties
IUPAC Name |
N-butan-2-yl-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-6-12(5)14-17(15,16)13-8-10(3)9(2)7-11(13)4/h7-8,12,14H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBMHJYIYMLVLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=C(C=C(C(=C1)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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